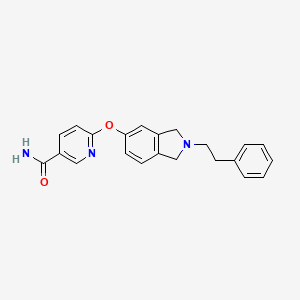
6-(2-Phenethylisoindolin-5-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-phenethylisoindolin-5-yloxy)nicotinamide is a complex organic compound with the molecular formula C22H21N3O2. It consists of 21 hydrogen atoms, 22 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
The preparation of 6-(2-phenethylisoindolin-5-yloxy)nicotinamide involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the isoindolinone core, followed by the introduction of the phenethyl group and the nicotinamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-(2-phenethylisoindolin-5-yloxy)nicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-phenethylisoindolin-5-yloxy)nicotinamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in binding studies to understand molecular interactions . In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its interaction with specific receptors . Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-phenethylisoindolin-5-yloxy)nicotinamide involves its interaction with molecular targets such as receptors and enzymes. It may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
6-(2-phenethylisoindolin-5-yloxy)nicotinamide can be compared with other similar compounds, such as isoindolinone derivatives and nicotinamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the isoindolinone core with the phenethyl and nicotinamide groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-[[2-(2-phenylethyl)-1,3-dihydroisoindol-5-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2/c23-22(26)17-7-9-21(24-13-17)27-20-8-6-18-14-25(15-19(18)12-20)11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H2,23,26) |
InChI Key |
ACAQNMZIFFSQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CCC3=CC=CC=C3)C=C(C=C2)OC4=NC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




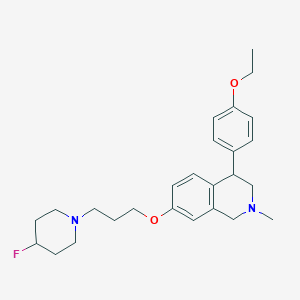
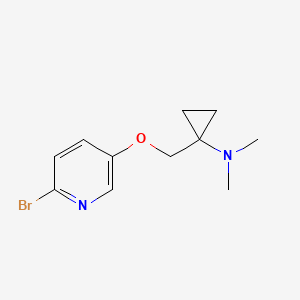



![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
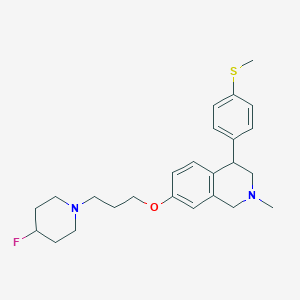
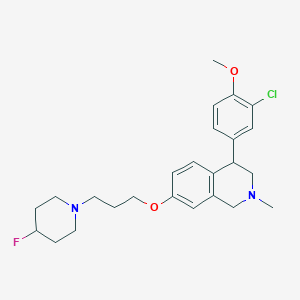
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
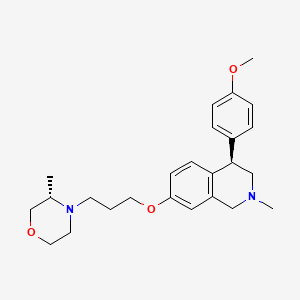
![1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine](/img/structure/B10794243.png)
